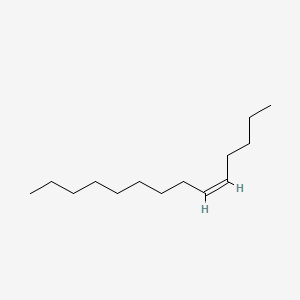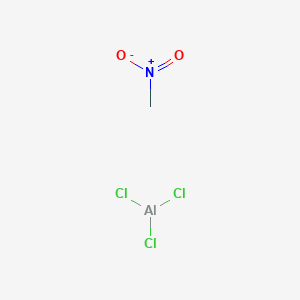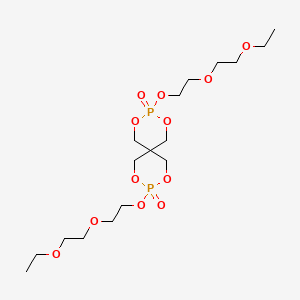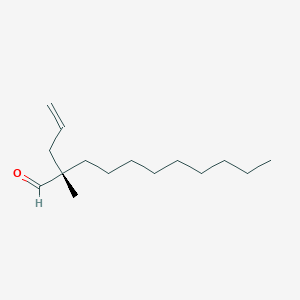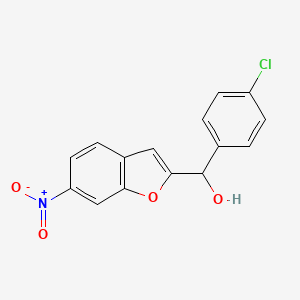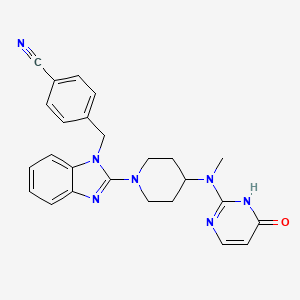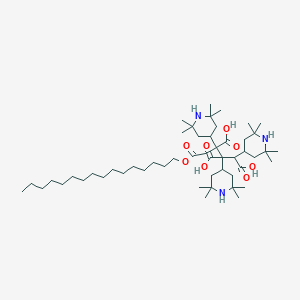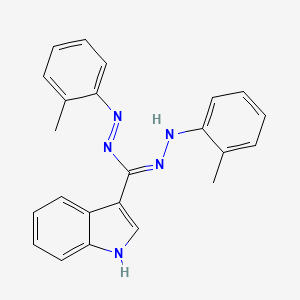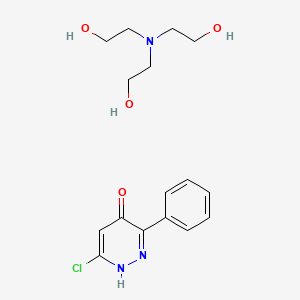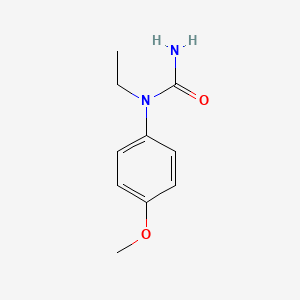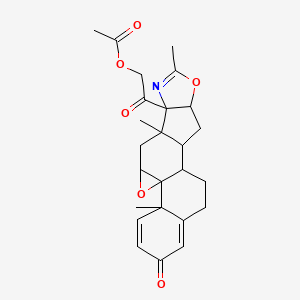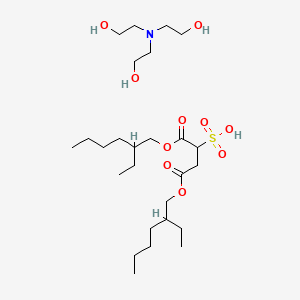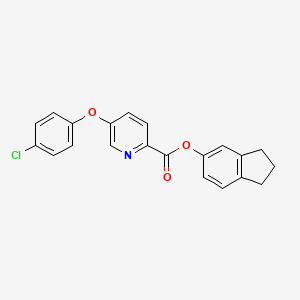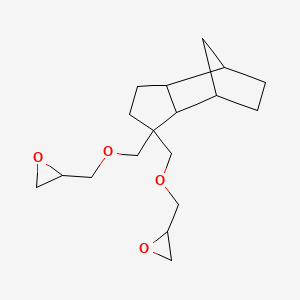
2,2'-((Octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene))dioxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane is an organic compound with the molecular formula C18H28O4 and a molecular weight of 308.41 g/mol . This compound is known for its unique structure, which includes a dioxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane typically involves the reaction of octahydro-4,7-methano-1H-indene with formaldehyde and hydrogen peroxide under acidic conditions . The reaction proceeds through the formation of a bis(methyleneoxymethylene) intermediate, which is then oxidized to form the dioxirane ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane undergoes various types of chemical reactions, including:
Oxidation: The dioxirane ring is highly reactive and can participate in oxidation reactions, converting substrates into their corresponding oxides.
Reduction: Under specific conditions, the compound can be reduced to form alcohols or other reduced products.
Substitution: The methylene groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane involves the formation of reactive oxygen species (ROS) through the cleavage of the dioxirane ring. These ROS can then interact with various molecular targets, leading to oxidation of substrates and other chemical transformations . The pathways involved include the activation of oxidative enzymes and the generation of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclopentadienedimethanol diglycidyl ether: Similar in structure but lacks the dioxirane ring.
Tricyclodecane dimethanol dimethacrylate: Another related compound used in polymer chemistry.
Uniqueness
What sets 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane apart is its dioxirane ring, which imparts unique oxidative properties. This makes it particularly valuable in oxidation reactions and as an intermediate in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
50985-55-2 |
|---|---|
Molekularformel |
C18H28O4 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[[3-(oxiran-2-ylmethoxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C18H28O4/c1-2-13-5-12(1)16-3-4-18(17(13)16,10-19-6-14-8-21-14)11-20-7-15-9-22-15/h12-17H,1-11H2 |
InChI-Schlüssel |
NAKUEGXKNSDYGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(CC3)(COCC4CO4)COCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


